BenchChemオンラインストアへようこそ!

multi-Leu (ML)-peptide

PACE4 furin proprotein convertase

Multi-Leu (ML)-peptide (CAS 1413058-07-7, Ac-LLLLRVKR-NH₂) is the irreplaceable PACE4 inhibitor for unambiguous target validation in prostate cancer research. Unlike broad-spectrum PC inhibitors (e.g., hexa-D-arginine) that confound data with off-target effects, ML-peptide's 20-fold selectivity over furin ensures G0/G1 arrest in DU145/LNCaP cells is directly attributable to PACE4 blockade. Its well-characterized scaffold (Ki=22 nM) serves as the benchmark reference for SAR campaigns and prodrug design. Every batch is rigorously QC'd. For researchers requiring unequivocal PACE4 attribution, this is the essential tool compound.

Molecular Formula C41H80N14O8
Molecular Weight 897.2 g/mol
Cat. No. B10822503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemulti-Leu (ML)-peptide
Molecular FormulaC41H80N14O8
Molecular Weight897.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C41H80N14O8/c1-22(2)19-26(43)33(56)53-30(20-23(3)4)37(60)54-31(21-24(5)6)36(59)50-28(14-11-17-48-40(44)45)35(58)55-32(25(7)8)38(61)51-27(13-9-10-16-42)34(57)52-29(39(62)63)15-12-18-49-41(46)47/h22-32H,9-21,42-43H2,1-8H3,(H,50,59)(H,51,61)(H,52,57)(H,53,56)(H,54,60)(H,55,58)(H,62,63)(H4,44,45,48)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyUQCOICUQZUWRMW-YYGRSCHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-Leu (ML)-Peptide: A Selective PACE4 Inhibitor for Prostate Cancer Research


Multi-Leu (ML)-peptide (CAS 1413058-07-7, sequence Ac-LLLLRVKR-NH₂) is a synthetic nonapeptide identified from a combinatorial library as a competitive inhibitor of the proprotein convertase PACE4 [1]. It is a member of the proprotein convertase inhibitor class, distinguished by its high selectivity for PACE4, an enzyme implicated in prostate cancer progression [2]. With a Ki of 22 nM for PACE4, this peptide serves as a critical tool compound for dissecting the specific roles of PACE4 in cancer biology .

Why ML-Peptide's PACE4 Selectivity Profile Precludes Simple Analog Substitution


Proprotein convertases (PCs) such as PACE4, furin, PC5/6, and PC7 share highly similar active site architectures and cleavage preferences, creating significant challenges for the development of selective inhibitors [1]. Generic substitution with broad-spectrum PC inhibitors (e.g., hexa-D-arginine, chloromethyl ketone derivatives) or even closely related analogs is not feasible for PACE4-specific studies, as these alternatives lack the requisite selectivity and can produce confounding off-target effects due to inhibition of furin and other PCs [2]. The ML-peptide's 20-fold selectivity for PACE4 over furin is a non-trivial achievement in this enzyme family, enabling researchers to confidently attribute observed biological effects to PACE4 inhibition rather than to the blockade of other essential convertases [3].

Quantitative Differentiation of ML-Peptide from Closest PACE4/Furin Inhibitors


ML-Peptide Exhibits 20-Fold Selectivity for PACE4 Over Furin vs. Broad-Spectrum PC Inhibitors

The ML-peptide was identified from a partial combinatorial library screen and demonstrated a 20-fold selectivity for inhibiting PACE4 compared to furin [1]. In contrast, broad-spectrum inhibitors such as hexa-D-arginine (D6R) or the peptide chloromethyl ketone decanoyl-Arg-Val-Lys-Arg-CMK inhibit both PACE4 and furin with similar potency, failing to discriminate between these structurally related enzymes [2]. This selectivity profile is essential for dissecting PACE4-specific biology without confounding furin-mediated effects.

PACE4 furin proprotein convertase selectivity prostate cancer

ML-Peptide Demonstrates Potent PACE4 Inhibition with Ki = 22 nM

ML-peptide binds competitively to the PACE4 active site with a Ki value of 22 nM, indicating high-affinity target engagement . While other peptides in the ML-peptide analog series exhibit PACE4 inhibition, modifications such as D-amino acid substitution at the P8 position (e.g., Ac-[DLeu]LLLRVKR-NH₂) or arginine mimetics at P1 (e.g., 4-amidinobenzylamide) can alter both potency and selectivity, as demonstrated in systematic SAR studies [1]. The native L-Leu configuration at P8 provides the optimal balance of potency and selectivity for initial target validation studies.

PACE4 inhibitor Ki enzyme kinetics prostate cancer

ML-Peptide Significantly Reduces Proliferation of Prostate Cancer Cell Lines DU145 and LNCaP, Inducing G0/G1 Cell Cycle Arrest

In functional assays, ML-peptide treatment significantly reduced the proliferation of DU145 and LNCaP prostate cancer-derived cell lines and induced G0/G1 cell cycle arrest [1]. In contrast, the broad-spectrum proprotein convertase inhibitor decanoyl-RVKR-CMK, while also reducing proliferation, does so through inhibition of multiple PCs, confounding the interpretation of PACE4-specific contributions [2]. This functional anti-proliferative effect is directly linked to PACE4 inhibition, as confirmed by siRNA knockdown experiments that phenocopy the ML-peptide effect [1].

prostate cancer DU145 LNCaP cell proliferation cell cycle G0/G1 arrest

In Vivo Anti-Tumor Activity of ML-Peptide Requires Prodrug Formulation, Highlighting Specific Delivery Considerations

Intravenous administration of native ML-peptide alone in LNCaP xenograft-bearing mice produced little effect on tumor growth, whereas an albumin-binding prodrug formulation containing a prostate-specific antigen (PSA)-cleavable linker achieved significant tumor growth reduction [1]. This contrasts with optimized analogs such as compound C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide), which demonstrate direct in vivo anti-tumor activity without prodrug modification due to improved metabolic stability [2]. The native ML-peptide's requirement for prodrug modification underscores the importance of considering delivery strategy when transitioning from in vitro to in vivo PACE4 inhibition studies.

prodrug albumin-binding tumor targeting xenograft in vivo pharmacokinetics

ML-Peptide Analog SAR: P8 D-Amino Acid Substitution Improves Stability and Specificity Over Native L-Leu Peptide

Systematic SAR studies of the ML-peptide scaffold revealed that substitution of the N-terminal L-Leu at position P8 with D-Leu (Ac-[DLeu]LLLRVKR-NH₂) or D-Nle improves metabolic stability and enhances PACE4/furin specificity compared to the native all-L-peptide [1]. In contrast, modifications at the P1 position with arginine mimetics such as 4-amidinobenzylamide reduced PACE4/furin selectivity while retaining or improving potency [1]. The native ML-peptide thus serves as the benchmark scaffold from which these improved analogs were derived, providing a critical reference point for structure-activity relationship investigations.

structure-activity relationship SAR D-amino acid metabolic stability PACE4 selectivity

Optimal Research Applications for ML-Peptide Based on Demonstrated Differentiation


Specific Inhibition of PACE4 in Prostate Cancer Cell Proliferation Assays

ML-peptide is optimally utilized in in vitro studies requiring selective inhibition of PACE4 to dissect its specific role in prostate cancer cell proliferation. Its 20-fold selectivity over furin ensures that observed anti-proliferative effects in DU145 and LNCaP cell lines can be confidently attributed to PACE4 blockade rather than to inhibition of other proprotein convertases [1]. This specificity is critical for validating PACE4 as a therapeutic target and for understanding the downstream signaling pathways regulated by PACE4-mediated substrate processing [2].

Development of PACE4-Targeted Prodrugs and Delivery Systems

The native ML-peptide serves as an ideal scaffold for prodrug development, as evidenced by the successful engineering of an albumin-binding, PSA-cleavable prodrug that achieves significant in vivo anti-tumor activity in LNCaP xenograft models [1]. Researchers can leverage ML-peptide's well-characterized PACE4 binding (Ki = 22 nM) and selectivity profile to design and evaluate novel delivery strategies, tumor-targeting moieties, or cleavable linkers aimed at overcoming the inherent in vivo limitations of the native peptide [2].

Benchmark Reference for PACE4 Inhibitor SAR and Analog Development

ML-peptide provides a critical baseline reference for structure-activity relationship (SAR) studies of PACE4 inhibitors. The native all-L-amino acid sequence establishes benchmark values for potency (Ki = 22 nM), selectivity (20-fold over furin), and metabolic stability against which novel analogs can be quantitatively compared [1]. Systematic SAR investigations have demonstrated that modifications at the P8 position (e.g., D-Leu substitution) or P1 position (e.g., arginine mimetics) can be rationally evaluated relative to the ML-peptide scaffold, facilitating the design of next-generation inhibitors with improved drug-like properties [2].

Mechanistic Studies of PACE4 Substrate Processing and Cell Cycle Regulation

ML-peptide is a valuable tool for investigating the mechanistic role of PACE4 in substrate processing and cell cycle regulation. The peptide's induction of G0/G1 cell cycle arrest in prostate cancer cells provides a functional readout for PACE4 inhibition that can be coupled with downstream analyses of PACE4 substrates (e.g., growth factors, matrix metalloproteinases) [1]. This enables researchers to map the specific substrates and signaling pathways that are dependent on PACE4 activity, distinguishing them from those processed by other proprotein convertases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for multi-Leu (ML)-peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.